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Compound of Interest

Compound Name: Demeton

Cat. No.: B052138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of

Demeton in mammals. Demeton, a systemic organophosphate insecticide, exists as a mixture

of two isomers: Demeton-S and Demeton-O. Understanding the biotransformation of these

compounds is critical for assessing their toxicokinetics and developing strategies for risk

assessment and potential therapeutic interventions. This document details the key metabolic

reactions, presents available quantitative data, outlines relevant experimental protocols, and

provides visualizations of the metabolic pathways.

Core Metabolic Pathways
The metabolism of Demeton in mammals primarily proceeds through two major pathways:

oxidation of the thioether group and hydrolysis of the phosphate ester linkage. These reactions

are catalyzed by various enzyme systems, with cytochrome P450 (CYP) enzymes playing a

crucial role in the oxidative metabolism.

1. Oxidation of the Thioether Group:

Both Demeton-S and Demeton-O undergo sequential oxidation of the ethylthioethyl side

chain. This process, mediated by CYP enzymes, results in the formation of more polar and

often more toxic metabolites, namely the corresponding sulfoxides and sulfones.
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Demeton-S Metabolism: The initial oxidation of Demeton-S produces Demeton-S-sulfoxide

(also known as Oxydemeton-methyl). Further oxidation of the sulfoxide yields Demeton-S-

sulfone.[1]

Demeton-O Metabolism: Similarly, Demeton-O is oxidized to Demeton-O-sulfoxide, which

can be further oxidized to Demeton-O-sulfone. An additional oxidative pathway for

Demeton-O involves the conversion of the thiono (P=S) group to an oxon (P=O) group, a

reaction also catalyzed by CYP enzymes.[1]

2. Hydrolytic Cleavage:

Hydrolysis of the phosphate ester bond is a key detoxification pathway for Demeton and its

oxidative metabolites. This reaction, catalyzed by esterases, breaks down the

organophosphate structure, leading to the formation of less toxic, water-soluble products that

are more readily excreted.

Quantitative Metabolic Data
The following table summarizes the quantitative data on the urinary excretion of Demeton-S-

methyl sulfoxide (Oxydemeton-methyl) and its metabolites in male Sprague-Dawley rats

following a single oral dose of 5 mg/kg.[2]

Metabolite
Percentage of Administered Dose in Urine
(0-24h)

Demeton-S-methyl sulfoxide (unchanged) 65%

Demeton-S-methyl sulfone 6%

O-demethyl-demeton-S-methyl sulfoxide 6%

O-demethyl-demeton-S-methyl sulfone 4%

O-demethyl-demeton-S-methyl <2%

Methyl sulfinyl-2-ethyl sulfinyl ethane 6%

Methyl sulfinyl-2-ethyl sulfonyl ethane 10%

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://optibrium.com/wp-content/uploads/2022/04/Mol-Pharm-Prediction-of-in-vivo-PK-202234.pdf
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://optibrium.com/wp-content/uploads/2022/04/Mol-Pharm-Prediction-of-in-vivo-PK-202234.pdf
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://www.benchchem.com/product/b052138?utm_src=pdf-body
https://inchem.org/documents/jmpr/jmpmono/v84pr51.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Comprehensive quantitative data for the metabolism of Demeton-O, including

pharmacokinetic parameters and enzyme kinetics, are not readily available in the reviewed

literature.

Metabolic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary metabolic

pathways of Demeton-S and Demeton-O in mammals.
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Metabolic pathway of Demeton-O in mammals.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Demeton metabolism.
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In Vivo Metabolism Study in Rats
This protocol outlines a typical procedure for an in vivo study to investigate the metabolism and

excretion of Demeton in rats.

1. Animal Model:

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

Acclimation: Acclimate animals for at least one week prior to the study with free access to

standard chow and water.

Housing: House animals individually in metabolic cages designed for the separate collection

of urine and feces.

2. Dosing:

Test Substance: Demeton (specify isomer or mixture) dissolved in a suitable vehicle (e.g.,

corn oil, 0.5% carboxymethylcellulose).

Dose Administration: Administer a single oral dose via gavage. The typical maximum volume

for oral gavage in rats is 10 ml/kg.[3][4]

Procedure for Oral Gavage:

Weigh the animal to calculate the exact volume to be administered.

Gently restrain the rat.

Insert a gavage needle (16-18 gauge for adult rats) into the diastema (gap between

incisors and molars) and gently advance it along the roof of the mouth into the esophagus.

[3][4]

Administer the dose slowly.

Carefully withdraw the needle and return the animal to its metabolic cage.

Monitor the animal for any signs of distress post-dosing.
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3. Sample Collection:

Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-

48h, etc.) for up to 72 or 96 hours post-dose. Store samples at -20°C or lower until analysis.

Blood: Collect blood samples via tail vein or saphenous vein at various time points to

determine the pharmacokinetic profile. A terminal blood sample can be collected via cardiac

puncture under anesthesia.

4. Sample Analysis:

Analyze urine, feces, and plasma samples for the parent compound and its metabolites

using a validated analytical method such as LC-MS/MS.

In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes the use of rat liver microsomes to study the in vitro metabolism of

Demeton, particularly the CYP450-mediated oxidative pathways.

1. Preparation of Rat Liver Microsomes:

Homogenization: Euthanize a rat and perfuse the liver with ice-cold buffer (e.g., 0.1 M

phosphate buffer, pH 7.4). Mince the liver and homogenize in 3-4 volumes of ice-cold

homogenization buffer (e.g., 0.25 M sucrose in phosphate buffer).

Differential Centrifugation:

Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris,

nuclei, and mitochondria.

Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60

minutes at 4°C.

Discard the supernatant (cytosol). The resulting pellet is the microsomal fraction.

Wash the microsomal pellet by resuspending it in homogenization buffer and re-

centrifuging at 105,000 x g for 60 minutes at 4°C.
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Resuspend the final microsomal pellet in a suitable buffer (e.g., phosphate buffer with

glycerol for storage at -80°C).

Protein Quantification: Determine the protein concentration of the microsomal preparation

using a standard method (e.g., Bradford or BCA assay).

2. Incubation for Metabolic Stability Assay:

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

Demeton (at a specified concentration, typically 1-10 µM)

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Reaction: Start the reaction by adding an NADPH-regenerating system

(containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Incubation: Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0,

5, 15, 30, 60 minutes).

Termination of Reaction: Stop the reaction at each time point by adding a cold organic

solvent (e.g., acetonitrile or methanol) containing an internal standard.

Sample Processing: Centrifuge the terminated reaction mixture to precipitate the protein.

Collect the supernatant for analysis.

3. Data Analysis for Enzyme Kinetics (if performed):

If determining enzyme kinetics, vary the substrate (Demeton) concentration over a range

and measure the initial rate of metabolite formation.

Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction

velocity) and Km (Michaelis constant).
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Analytical Method: LC-MS/MS for Quantification of
Demeton and Metabolites
The following provides a general framework for an LC-MS/MS method for the analysis of

Demeton and its metabolites in biological matrices. Specific parameters will require

optimization and validation.

1. Sample Preparation:

Solid Phase Extraction (SPE): For complex matrices like urine or plasma, an SPE cleanup

step is often necessary.

Condition a C18 SPE cartridge with methanol followed by water.

Load the sample onto the cartridge.

Wash the cartridge with water to remove polar interferences.

Elute the analytes with an organic solvent (e.g., acetonitrile or methanol).

Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC):

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is

commonly used.

Mobile Phase:

A: Water with 0.1% formic acid

B: Acetonitrile or methanol with 0.1% formic acid

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A,

gradually increasing the percentage of mobile phase B to elute the analytes, followed by a

re-equilibration step.

Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for

organophosphate pesticides.

Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive

quantification.

MRM Transitions: Specific precursor ion to product ion transitions need to be determined for

each analyte (Demeton-S, Demeton-O, and their sulfoxide and sulfone metabolites) by

infusing standard solutions of each compound into the mass spectrometer.

Data Analysis: Quantify the analytes by comparing the peak areas of the MRM transitions in

the samples to those of a calibration curve prepared with known concentrations of analytical

standards.

Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a comprehensive investigation of

pesticide metabolism.
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Workflow for investigating pesticide metabolism.

This guide provides a foundational understanding of the metabolic pathways of Demeton in

mammals, supported by available quantitative data and detailed experimental protocols.

Further research is warranted to fully elucidate the pharmacokinetics and enzyme kinetics of

both Demeton isomers, which will contribute to a more complete toxicological profile of these

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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